1,3-Dimethyl-1,3-diazepane
Description
1,3-Dimethyl-1,3-diazepane is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3, with methyl substituents at these positions. The compound is synthesized via thermal or photochemical rearrangements of precursor diazepines. For instance, heating 1H-1,2-diazepines leads to their conversion into 1H-1,3-diazepane derivatives, as demonstrated in photochemical studies . Additionally, palladium-catalyzed cyclization reactions of N-homoallylic ureas can yield substituted 1,3-diazepanes, such as 4-phenyl-1,3-diazepan-2-one . These methods highlight the compound’s versatility in synthetic chemistry, though its commercial production and market data remain underexplored in the provided evidence.
Properties
CAS No. |
138913-26-5 |
|---|---|
Molecular Formula |
C7H16N2 |
Molecular Weight |
128.22 g/mol |
IUPAC Name |
1,3-dimethyl-1,3-diazepane |
InChI |
InChI=1S/C7H16N2/c1-8-5-3-4-6-9(2)7-8/h3-7H2,1-2H3 |
InChI Key |
FRSQRBNYUXTBIG-UHFFFAOYSA-N |
SMILES |
CN1CCCCN(C1)C |
Canonical SMILES |
CN1CCCCN(C1)C |
Synonyms |
1H-1,3-Diazepine,hexahydro-1,3-dimethyl-(9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1,3-diazepane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-diaminopropane with formaldehyde and formic acid can yield the desired compound through a cyclization process . Another method involves the use of phase transfer catalysis to facilitate the ring closure of 1,3-diols .
Industrial Production Methods
Industrial production of 1,3-Dimethyl-1,3-diazepane typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1,3-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .
Scientific Research Applications
1,3-Dimethyl-1,3-diazepane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,3-Dimethyl-1,3-diazepane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These interactions can influence various biochemical pathways and processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings:
Ring Substitution and Reactivity :
- The position of nitrogen atoms significantly affects reactivity. For example, 1,3-diazepanes (N at 1,3) exhibit distinct hydrogen-bonding capabilities compared to 1,4-diazepanes (N at 1,4), influencing their interaction with biological targets .
- Unsaturated analogs like 1,2-diazepines are more reactive toward electrocyclization but less stable than their saturated counterparts .
Synthetic Pathways :
- 1,3-Dimethyl-1,3-diazepane is synthesized via thermal rearrangements or transition-metal catalysis, whereas 1,4-diazepane derivatives often require nucleophilic substitutions or ring-closing metathesis .
- Photochemical methods are critical for generating diazepines, which serve as precursors to diazepanes .
In contrast, 1,4-diazepane derivatives with aromatic substituents (e.g., trifluoromethylpyridinyl) are more likely to exhibit bioactivity due to improved binding affinity .
Stability and Functionalization :
- Saturated diazepanes (e.g., 1,3-dimethyl derivative) are generally more stable under thermal conditions than unsaturated diazepines. However, the latter can undergo further transformations, such as oligoester formation in aerosol chemistry, as seen in diene oxidation studies .
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